Superior Antiangiogenic and Pathway Inhibitory Potency Relative to Jolkinolide A
In a direct comparative study using A549 lung adenocarcinoma cells, Jolkinolide B (JB) demonstrated significantly more potent inhibition of the Akt-STAT3-mTOR signaling pathway and VEGF expression than its close structural analog, Jolkinolide A (JA). [1] The study further quantified that JB-stimulated conditional media had a greater inhibitory effect on human umbilical vein endothelial cell (HUVEC) proliferation and migration, confirming its superior antiangiogenic capacity. [1]
| Evidence Dimension | Inhibition of Akt-STAT3-mTOR pathway and VEGF expression in A549 cells |
|---|---|
| Target Compound Data | More significant inhibitory effect on Akt-STAT3-mTOR and VEGF expression; Greater inhibition of HUVEC proliferation and migration. |
| Comparator Or Baseline | Jolkinolide A (JA): Significant but comparatively weaker inhibition of the same pathways and HUVEC activity. |
| Quantified Difference | JB exhibited qualitatively and functionally 'more significant' inhibitory effects than JA in the same concentration range (20-100 µg/ml). |
| Conditions | A549 lung adenocarcinoma cells; Human Umbilical Vein Endothelial Cells (HUVECs); JB and JA concentrations: 20, 40, 60, 80, 100 µg/ml. |
Why This Matters
This direct evidence provides a scientific rationale for selecting JB over JA when the research objective requires maximal suppression of tumor angiogenesis and the PI3K/Akt/mTOR axis.
- [1] Shen L, Zhang SQ, Liu L, Sun Y, Wu YX, Xie LP, Liu JC. Jolkinolide A and Jolkinolide B Inhibit Proliferation of A549 Cells and Activity of Human Umbilical Vein Endothelial Cells. Med Sci Monit. 2017;23:223-237. View Source
